molecular formula C7H9N5O B180212 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B180212
CAS No.: 114936-13-9
M. Wt: 179.18 g/mol
InChI Key: APOYGMVLJHALMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

The compound 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

In terms of cellular effects, 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one has been shown to have cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the enzymatic activity of CDK2/cyclin A2 .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s cytotoxic activities against certain cell lines are significant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable scaffold for the development of targeted therapies.

Properties

IUPAC Name

5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYGMVLJHALMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN(C=C2C(=O)N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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